2-amino-N-(4-chlorophenyl)nicotinamide
Overview
Description
2-amino-N-(4-chlorophenyl)nicotinamide is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The empirical formula of this compound is C13H11ClN2O .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including this compound, involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound contains a total of 28 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .Physical and Chemical Properties Analysis
The empirical formula of this compound is C13H11ClN2O . The molecular weight is 247.6803 .Scientific Research Applications
Biochemical Characterization and Applications
2-Amino-N-(4-chlorophenyl)nicotinamide is a compound related to the nicotinamide class, known for its wide range of biochemical applications. Structural characterization of related compounds, like 2-nicotinamido-1,3,4-thiadiazole, suggests their potential as antimicrobial agents and biological process inhibitors. These characteristics are derived from structural modifications, indicating the versatility of this compound in biochemical research (Burnett, Johnston, & Green, 2015).
Inhibition of Biological Processes
Compounds like this compound have been studied for their ability to inhibit various biological processes. Studies on similar compounds have shown the capability to influence drug metabolism, highlighting their potential as metabolic inhibitors in liver microsomes (Sasame & Gillette, 1970).
Fluorescent Analogs and Bioimaging
Nicotinamide derivatives have been utilized in the creation of fluorescent analogs for bioimaging. For example, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide provides a tool for studying cellular processes and enzymatic activities (Barrio, Secrist, & Leonard, 1972).
Anticancer Applications
The structural analogs of this compound have shown potential in anticancer applications. Recent research has explored their role as antiproliferative agents and inhibitors of specific cancer-related enzymes, such as VEGFR-2, highlighting their therapeutic potential in oncology (Elkaeed et al., 2022).
Modulation of Cellular Activity
Nicotinamide and its derivatives are known to modulate various cellular activities. Studies have shown that these compounds can influence oxidative metabolism and inhibit specific enzymes, which is significant for understanding their impact on cellular functions (Schenkman, Ball, & Estabrook, 1967).
Potential in Prostate Cancer Management
A study on 2-amino-nicotinamide demonstrated its cytotoxic effects on prostate cancer cells, indicating its potential as a bioactive agent for cancer management. The study highlighted the activation of apoptosis and down-regulation of specific signaling pathways in cancer cells (Ying et al., 2020).
Future Directions
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H2,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBZTSBSGTTRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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